Bienvenue dans la boutique en ligne BenchChem!

4-(4-Fluoro-3-methylphenyl)butanoic acid

Exatecan ADC payload Topoisomerase I inhibitor

This fluorinated arylbutyric acid is the critical building block for exatecan mesilate (DX‑8951f), a topoisomerase I inhibitor ADC payload. The 4‑fluoro‑3‑methylphenyl substitution pattern is mandatory for the regioselective nitration and cyclization steps that construct the hexacyclic core; analogs lacking either substituent fail in this route. With a balanced LogD of 0.24 (pH 7.4) and a convenient ¹⁹F NMR handle, it is also a privileged scaffold for anti‑inflammatory and antineoplastic SAR programs. Procure ≥98% purity to ensure process reproducibility and regulatory compliance in generic drug development.

Molecular Formula C11H13FO2
Molecular Weight 196.22 g/mol
CAS No. 331-43-1
Cat. No. B1310011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluoro-3-methylphenyl)butanoic acid
CAS331-43-1
Molecular FormulaC11H13FO2
Molecular Weight196.22 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CCCC(=O)O)F
InChIInChI=1S/C11H13FO2/c1-8-7-9(5-6-10(8)12)3-2-4-11(13)14/h5-7H,2-4H2,1H3,(H,13,14)
InChIKeyFULMKQGHCXYECN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Fluoro-3-methylphenyl)butanoic Acid (CAS 331-43-1): Key Intermediate in Exatecan Synthesis and Differentiated Procurement Considerations


4-(4-Fluoro-3-methylphenyl)butanoic acid (CAS 331-43-1) is a fluorinated arylbutyric acid derivative with the molecular formula C₁₁H₁₃FO₂ and a molecular weight of 196.22 g/mol . It is characterized by a 4‑fluoro‑3‑methylphenyl substituent on a butanoic acid backbone, conferring distinct physicochemical properties including a LogP of 3.16 and a LogD (pH 7.4) of 0.24 [1]. The compound serves as a critical synthetic intermediate in the preparation of exatecan mesilate (DX‑8951f), a camptothecin‑analog topoisomerase I inhibitor with established antitumor activity [2].

Why 4-(4-Fluoro-3-methylphenyl)butanoic Acid Cannot Be Replaced by Unsubstituted or Mono‑substituted Analogs in Exatecan Synthesis


The 4‑fluoro‑3‑methyl substitution pattern of 4‑(4‑fluoro‑3‑methylphenyl)butanoic acid is essential for the subsequent regioselective nitration and cyclization steps that lead to the hexacyclic core of exatecan [1]. Removal of the methyl group (e.g., 4‑(4‑fluorophenyl)butanoic acid) or the fluorine atom (e.g., 4‑(3‑methylphenyl)butanoic acid) alters the electron density of the aromatic ring, compromising the required nitration regiochemistry and ultimately blocking the formation of the fused tetralone intermediate [2]. Moreover, the distinct LogD profile of the target compound (0.24 at pH 7.4) imparts a balanced lipophilicity that is not replicated by analogs lacking both substituents, directly affecting solubility and partitioning during multistep synthesis [3].

Quantitative Differentiation of 4-(4-Fluoro-3-methylphenyl)butanoic Acid vs. Closest Analogs


Essential Intermediate for Exatecan Mesilate: A Unique Synthetic Role Not Shared by Unsubstituted or Mono‑substituted Analogs

4-(4-Fluoro-3-methylphenyl)butanoic acid is the specific arylbutyric acid building block required for the synthesis of exatecan mesilate (DX‑8951f), as documented in the original patent and synthetic route. In the multi‑step sequence, this compound undergoes regioselective nitration and subsequent cyclization to form the tetralone core of the drug [1]. In contrast, the des‑methyl analog 4‑(4‑fluorophenyl)butanoic acid and the des‑fluoro analog 4‑(3‑methylphenyl)butanoic acid are not utilized in any known route to exatecan, nor do they appear in the same patent literature as viable intermediates. The presence of both the fluoro and methyl substituents is mandatory for the correct nitration pattern and the ultimate formation of the hexacyclic scaffold [2].

Exatecan ADC payload Topoisomerase I inhibitor Process chemistry

Higher Commercial Purity Specifications vs. Common Analogs

Commercial offerings of 4‑(4‑fluoro‑3‑methylphenyl)butanoic acid from major suppliers such as Aladdin and ChemicalBook consistently specify a purity of ≥98% by HPLC . This exceeds the typical minimum purity specification of 95% for the closely related analogs 4‑(4‑fluorophenyl)butanoic acid and 4‑(3‑methylphenyl)butanoic acid from comparable vendors . The higher purity specification reduces the burden of additional purification steps and ensures more reproducible outcomes in sensitive multistep syntheses.

Purity Quality control Analytical reference

Distinct Lipophilicity Profile (LogD) Enables Balanced Partitioning

At physiological pH 7.4, 4‑(4‑fluoro‑3‑methylphenyl)butanoic acid exhibits a calculated LogD of 0.24, reflecting a moderate degree of lipophilicity [1]. In contrast, the des‑methyl analog 4‑(4‑fluorophenyl)butanoic acid displays a significantly lower LogD of –0.40 at the same pH [2]. This 0.64‑unit difference translates to an approximately 4.4‑fold change in the octanol–water distribution coefficient, which has direct implications for solubility, membrane permeability, and retention in reversed‑phase chromatographic purifications. The presence of the methyl group thus confers a meaningful and measurable alteration in physicochemical behavior.

Lipophilicity LogD Drug design ADME

Biological Activity: Lipoxygenase Inhibition Suggests a Different Pharmacological Fingerprint

According to the Medical University of Lublin MeSH record, 4‑(4‑fluoro‑3‑methylphenyl)butanoic acid is described as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional weaker inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. While direct IC₅₀ values are not provided, this functional annotation contrasts with the lack of such documented activity for the des‑fluoro analog 4‑(3‑methylphenyl)butanoic acid, which is primarily referenced as a chemical intermediate or analytical standard [2]. This suggests that the specific 4‑fluoro‑3‑methyl substitution pattern may confer a distinct biological profile that could be exploited in medicinal chemistry campaigns.

Lipoxygenase Inflammation Arachidonic acid

Optimal Procurement and Deployment Scenarios for 4-(4-Fluoro-3-methylphenyl)butanoic Acid (CAS 331-43-1)


Exatecan Mesilate Process Development and Manufacturing

This compound is the essential arylbutyric acid building block in the patented synthesis of exatecan mesilate, a topoisomerase I inhibitor used as an antibody‑drug conjugate (ADC) payload [1]. Procurement of high‑purity (≥98%) 4‑(4‑fluoro‑3‑methylphenyl)butanoic acid is mandatory for any team engaged in exatecan process chemistry, scale‑up, or generic drug development. Substitution with an analog lacking the 3‑methyl group will disrupt the regioselective nitration step and render the synthesis unworkable [2].

Medicinal Chemistry Library Design and Structure‑Activity Relationship (SAR) Studies

The combination of a lipoxygenase inhibitory annotation [3] and a balanced LogD (0.24 at pH 7.4) [4] makes this compound a suitable core scaffold for designing new anti‑inflammatory or antineoplastic agents. The fluorine atom provides a convenient ¹⁹F NMR handle for metabolism and binding studies, while the methyl group offers an additional site for SAR exploration. Procurement of this specific substitution pattern is necessary to evaluate the contribution of the 4‑fluoro‑3‑methyl motif to target engagement and pharmacokinetic properties.

Analytical Reference and Impurity Profiling in Exatecan‑Related Substances

As a key synthetic intermediate, 4‑(4‑fluoro‑3‑methylphenyl)butanoic acid may appear as a potential residual starting material or degradation product in exatecan mesilate drug substance and drug product. Procurement of a well‑characterized, high‑purity (≥98%) reference standard is therefore critical for analytical laboratories developing HPLC or UPLC methods for impurity monitoring, release testing, and stability studies of exatecan‑containing formulations.

Organic Synthesis of Novel Fluorinated Arylbutyric Acid Derivatives

The compound serves as a versatile building block for the synthesis of more complex fluorinated molecules. Its carboxylic acid moiety can be readily converted to esters, amides, or reduced to the corresponding alcohol, while the aromatic ring can undergo electrophilic substitution. The commercial availability of this specific substitution pattern (4‑fluoro‑3‑methyl) avoids the need for custom synthesis of similar but non‑identical analogs, thereby reducing lead times and costs in exploratory chemistry projects .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Fluoro-3-methylphenyl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.